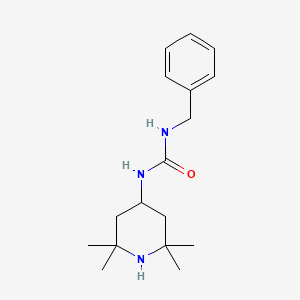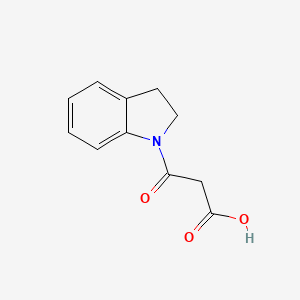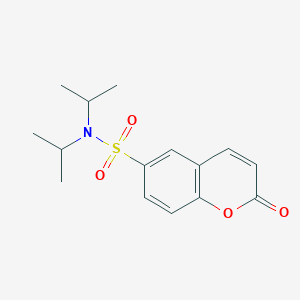
1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea, also known as BTTU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BTTU is a urea derivative that is commonly used as a coupling agent in peptide synthesis.
Mechanism of Action
1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea acts as a catalyst in peptide synthesis, activating carboxylic acids to react with amines to form peptide bonds. 1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea achieves this through the formation of an intermediate species, which then reacts with the amine to form the peptide bond. The mechanism of action of 1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is well understood, making it a reliable and effective coupling agent.
Biochemical and Physiological Effects:
1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has no known biochemical or physiological effects, as it is primarily used in peptide synthesis and not for medicinal purposes. However, it is important to note that 1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea should be handled with care, as it is a hazardous substance that can cause skin and eye irritation.
Advantages and Limitations for Lab Experiments
1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has several advantages in lab experiments, including its high yield and purity in peptide synthesis. Additionally, 1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is a versatile coupling agent that is compatible with a wide range of amino acids and peptides. However, there are also some limitations to using 1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea, including its potential toxicity and the need for careful handling. Additionally, 1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea may not be suitable for certain types of peptides or amino acids.
Future Directions
There are several future directions for research on 1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea. One area of interest is the development of new coupling agents that are more efficient and have fewer side effects. Additionally, researchers may explore the use of 1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea in other chemical reactions beyond peptide synthesis. Finally, there is a need for further studies on the safety and toxicity of 1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea, particularly in the context of its use in peptide synthesis.
Conclusion:
In conclusion, 1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is a urea derivative that is widely used as a coupling agent in peptide synthesis. Its unique properties make it a popular choice among researchers for its high yield and purity. While there are some limitations to using 1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea, its versatility and reliability make it an important tool in scientific research. As research continues to evolve, there is a need for further studies on the safety and efficacy of 1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea, as well as the development of new coupling agents and applications.
Synthesis Methods
The synthesis of 1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea involves the reaction of benzylisocyanate with 2,2,6,6-tetramethylpiperidine-4-ol followed by the addition of urea. The resulting compound is then purified through recrystallization to obtain pure 1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea. The synthesis of 1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is relatively simple and cost-effective, making it a popular choice in peptide synthesis.
Scientific Research Applications
1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is widely used as a coupling agent in peptide synthesis. It is used to activate carboxylic acids, which then react with amines to form peptide bonds. 1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has been shown to be highly effective in peptide synthesis, producing high yields and purity. Additionally, 1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is compatible with a wide range of amino acids and peptides, making it a versatile coupling agent.
properties
IUPAC Name |
1-benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-16(2)10-14(11-17(3,4)20-16)19-15(21)18-12-13-8-6-5-7-9-13/h5-9,14,20H,10-12H2,1-4H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKYZHMORIRBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B7441034.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)



![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441075.png)


![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)

